molecular formula C10H4Cl5N3 B13091803 4,6-Dichloro-5-(2,3,5-trichlorophenyl)pyrimidin-2-amine

4,6-Dichloro-5-(2,3,5-trichlorophenyl)pyrimidin-2-amine

Cat. No.: B13091803
M. Wt: 343.4 g/mol
InChI Key: NPWNYNMXAXIHAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dichloro-5-(2,3,5-trichlorophenyl)pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine family. This compound is characterized by its complex structure, which includes multiple chlorine atoms and a pyrimidine ring. It is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-5-(2,3,5-trichlorophenyl)pyrimidin-2-amine typically involves the chlorination of a pyrimidine precursor. One common method includes the reaction of 2-amino-4,6-dichloropyrimidine with 2,3,5-trichlorobenzene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations is common. This helps in scaling up the production while maintaining the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-5-(2,3,5-trichlorophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as methanol or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of aminopyrimidine derivatives, while oxidation can produce pyrimidine N-oxides.

Scientific Research Applications

4,6-Dichloro-5-(2,3,5-trichlorophenyl)pyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-(2,3,5-trichlorophenyl)pyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with specific receptors. The presence of multiple chlorine atoms and the pyrimidine ring structure allows it to form strong interactions with biological targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloro-2-(propylthio)pyrimidine-5-amine
  • 4,6-Dichloro-2-(methylthio)pyrimidine-5-amine
  • 2,4,6-Trichloropyrimidine

Uniqueness

4,6-Dichloro-5-(2,3,5-trichlorophenyl)pyrimidin-2-amine is unique due to the presence of the 2,3,5-trichlorophenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of specific pharmaceuticals and agrochemicals that require this unique structural motif.

Properties

Molecular Formula

C10H4Cl5N3

Molecular Weight

343.4 g/mol

IUPAC Name

4,6-dichloro-5-(2,3,5-trichlorophenyl)pyrimidin-2-amine

InChI

InChI=1S/C10H4Cl5N3/c11-3-1-4(7(13)5(12)2-3)6-8(14)17-10(16)18-9(6)15/h1-2H,(H2,16,17,18)

InChI Key

NPWNYNMXAXIHAS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C2=C(N=C(N=C2Cl)N)Cl)Cl)Cl)Cl

Origin of Product

United States

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